molecular formula C22H24N2O2S B8600686 (R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole

(R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole

Cat. No.: B8600686
M. Wt: 380.5 g/mol
InChI Key: MJICWWOZPCLNBP-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-5-(2-Phenylsulfonylethenyl)-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structural features, which include a phenylsulfonylethenyl group and a N-methylpyrrolidin-2-ylmethyl group attached to an indole core. These structural elements contribute to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of ®-5-(2-Phenylsulfonylethenyl)-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the phenylsulfonylethenyl and N-methylpyrrolidin-2-ylmethyl groups through various chemical transformations. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

®-5-(2-Phenylsulfonylethenyl)-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the phenyl ring, using reagents such as alkyl halides or acyl chlorides. These reactions often require the presence of a base or a catalyst to proceed efficiently.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted indole derivatives and sulfone compounds.

Scientific Research Applications

®-5-(2-Phenylsulfonylethenyl)-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ®-5-(2-Phenylsulfonylethenyl)-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

When compared to other similar compounds, ®-5-(2-Phenylsulfonylethenyl)-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole stands out due to its unique combination of structural elements and reactivity. Similar compounds include:

    5-(2-Phenylsulfonylethenyl)-1H-indole: Lacks the N-methylpyrrolidin-2-ylmethyl group, resulting in different reactivity and biological activity.

    3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole: Lacks the phenylsulfonylethenyl group, leading to distinct chemical properties and applications.

These comparisons highlight the uniqueness of ®-5-(2-Phenylsulfonylethenyl)-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole and its potential for various scientific research applications.

Properties

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

5-[2-(benzenesulfonyl)ethenyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole

InChI

InChI=1S/C22H24N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-11,13-14,16,19,23H,5-6,12,15H2,1H3/t19-/m1/s1

InChI Key

MJICWWOZPCLNBP-LJQANCHMSA-N

Isomeric SMILES

CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)C=CS(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)C=CS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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